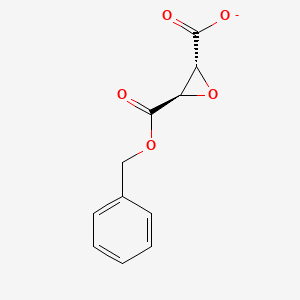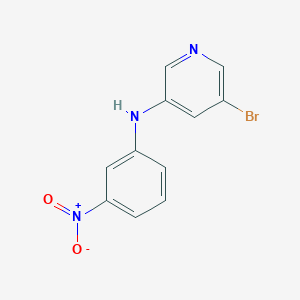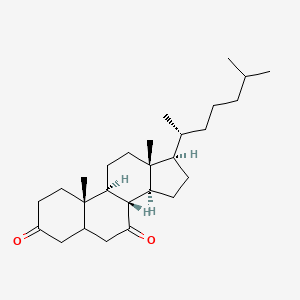
Cholestane-3,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholestane-3,7-dione is a steroidal compound derived from cholesterol It is a diketone, meaning it contains two ketone functional groups at the 3rd and 7th positions of the cholestane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cholestane-3,7-dione can be synthesized through several methods. One common approach involves the oxidation of cholesterol. The process typically uses strong oxidizing agents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane. These conditions facilitate the conversion of cholesterol to this compound by introducing ketone groups at the desired positions .
Another method involves the stereoselective catalytic hydrogenation of cholestene-3,6-dione using Urushibara nickel A catalyst in cyclohexane. This method yields this compound with high selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes using chromium-based reagents due to their effectiveness and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, advancements in catalytic hydrogenation techniques have made it possible to produce this compound on an industrial scale with improved efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Cholestane-3,7-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex steroidal compounds.
Reduction: Reduction reactions, such as catalytic hydrogenation, can convert this compound to cholestane derivatives with different functional groups.
Substitution: The ketone groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Urushibara nickel A catalyst, lithium aluminum hydride (LiAlH4).
Solvents: Cyclohexane, dichloromethane, acetic acid.
Major Products Formed
The major products formed from the reactions of this compound include various cholestane derivatives, such as cholestane-3,7-diol and cholestane-3,7-diarylamino derivatives .
Aplicaciones Científicas De Investigación
Cholestane-3,7-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex steroidal compounds and as a model compound for studying steroidal reactions.
Biology: this compound derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Mecanismo De Acción
The mechanism of action of cholestane-3,7-dione and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in cholesterol synthesis, thereby reducing cholesterol levels in the body. Others may interact with cellular receptors to modulate inflammatory responses or induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Cholestane-3,6-dione: Another diketone derivative of cholestane with ketone groups at the 3rd and 6th positions.
Cholestane-3,7-diol: A diol derivative with hydroxyl groups at the 3rd and 7th positions.
Cholestane-3,7-diarylamino derivatives: Compounds with arylamino groups at the 3rd and 7th positions.
Uniqueness
Cholestane-3,7-dione is unique due to its specific ketone functional groups, which confer distinct chemical reactivity and biological activity. Its derivatives have shown promising potential in various scientific and medical applications, making it a valuable compound for further research .
Propiedades
Número CAS |
823822-09-9 |
|---|---|
Fórmula molecular |
C27H44O2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-19,21-23,25H,6-16H2,1-5H3/t18-,19?,21-,22+,23+,25+,26+,27-/m1/s1 |
Clave InChI |
GLGKHJIHOAQVPU-BEEOYJCTSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CCC(=O)C4)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14227148.png)
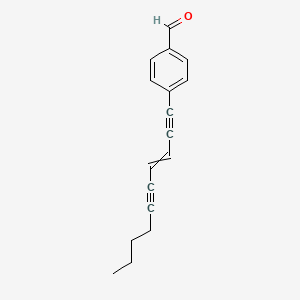
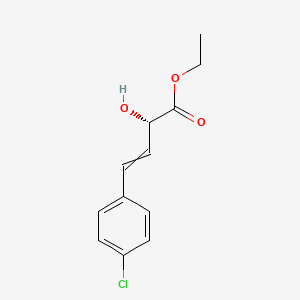
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
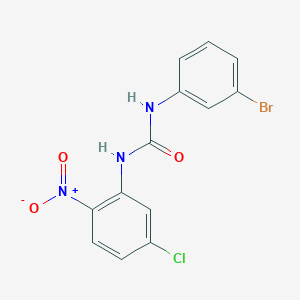

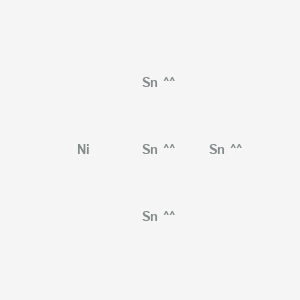
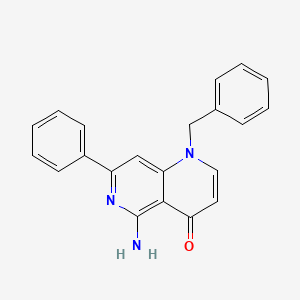
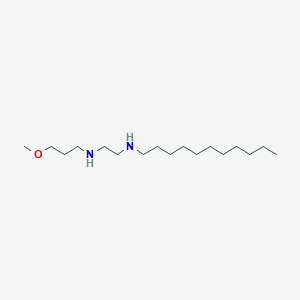
methylene]-](/img/structure/B14227194.png)
![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
